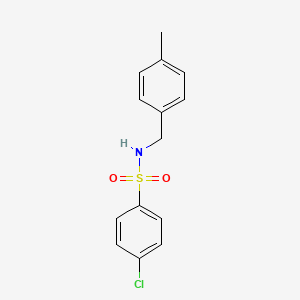

4-chloro-N-(4-methylbenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFBSPJEZOQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene. A wastewater-free method described in EP0115328B1 employs chlorosulfonic acid and thionyl chloride in a one-pot reaction. Chlorobenzene reacts with 1.6 equivalents of chlorosulfonic acid and 3.2 equivalents of thionyl chloride at 40–60°C, producing 4-chlorobenzenesulfonyl chloride in yields exceeding 85%. The reaction generates stoichiometric amounts of SO₂ and HCl, which are scrubbed using alkaline solutions to minimize environmental impact.

Coupling with 4-Methylbenzylamine

The sulfonyl chloride is then reacted with 4-methylbenzylamine in aqueous sodium carbonate (pH 9–10) at room temperature. The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride. After 3–5 hours, the mixture is acidified to pH 4–6 using HCl, precipitating the crude product. Filtration and drying yield the sulfonamide with purities >90%, as confirmed by thin-layer chromatography (TLC).

Key Parameters:

- Solvent: Water or polar aprotic solvents (e.g., DMF)

- Base: Sodium carbonate or hydroxide

- Temperature: 20–25°C (room temperature)

- Yield: 70–85% after recrystallization

Alternative Synthetic Routes and Modifications

Phosphorus Oxy chloride-Mediated Synthesis

A modified approach from PMC2979638 substitutes phosphorus oxy chloride (POCl₃) as both a solvent and catalyst. Refluxing 4-methylbenzylamine with 4-chlorobenzenesulfonamide and POCl₃ for 3 hours at 80°C produces the target compound. The crude product is dissolved in sodium bicarbonate, reprecipitated with HCl, and recrystallized from toluene. This method achieves yields of 75–80% but requires careful handling of corrosive reagents.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling to minimize solvent use. Equimolar amounts of 4-chlorobenzenesulfonyl chloride and 4-methylbenzylamine are ground with potassium carbonate in a planetary ball mill (500 rpm, 1 hour). The reaction proceeds via solid-state mechanochemistry, yielding 82–88% product with reduced energy consumption.

Purification and Crystallization Strategies

Recrystallization

Recrystallization from toluene or ethanol-water mixtures (7:3 v/v) removes unreacted starting materials and byproducts. Slow evaporation at room temperature produces colorless rod-like crystals suitable for X-ray diffraction.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves impurities, achieving >99% purity (HPLC). Fractions containing the product are pooled and evaporated under reduced pressure.

Characterization and Quality Control

Spectroscopic Analysis

X-Ray Diffraction

Single-crystal X-ray analysis confirms the antiperiplanar conformation of the N–H bond relative to the C=O group in the sulfonamide moiety. Bond lengths and angles align with density functional theory (DFT) calculations, validating the structure.

Industrial-Scale Production and Environmental Considerations

The patent EP0115328B1 outlines an eco-friendly process for large-scale synthesis. Key features include:

- Waste Minimization: Reaction gases (SO₂, HCl) are scrubbed to produce recyclable bisulfite and hydrochloric acid.

- Solvent Recovery: Distillation recovers excess thionyl chloride and chlorosulfonic acid, reducing raw material costs.

- Yield Optimization: Controlled cooling (1°C/min) during crystallization enhances polymorph purity.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

4-chloro-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-N-(4-methylbenzyl)benzenesulfonamide is a benzenesulfonamide compound with applications primarily in medicinal chemistry and pharmaceuticals. Its structure and properties lend it to various biological activities, including antibacterial, antifungal, and antitumor applications.

Synthesis

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with an amine.

Potential Applications

- Antibacterial Agents: Sulfonamides, including this compound, can act as competitive inhibitors of enzymes involved in bacterial folate synthesis, making them effective antibiotics.

- Enzyme Inhibition Studies: Interaction studies involving this compound can focus on its binding affinity to various biological targets, particularly enzymes involved in folate metabolism.

- Anticancer Activity: Some related benzenesulfonamides have exhibited anticancer activity against colon, CNS, melanoma, ovarian, breast, renal, and leukemia cell lines .

- Antimicrobial Activity: Sulfonamide derivatives have been tested in vitro for their antimicrobial activity against Gram-positive and Gram-negative bacteria, including E. coli, B. subtilis, and B. licheniformis .

- Carbonic Anhydrase Inhibition: Aryl thiazolone–benzenesulfonamides have shown excellent enzyme inhibition against carbonic anhydrase IX (CA IX) and CA II, with remarkable selectivity for CA IX over CA II. Inhibition of CAs present in bacteria has been reported to interfere with bacterial growth, suggesting potential antibacterial and anti-biofilm activities .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents .

Comparison with Similar Compounds

4-chloro-N-(4-methylbenzyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

4-chloro-N-methylbenzenesulfonamide: Similar in structure but lacks the 4-methylbenzyl group, which may affect its reactivity and biological activity.

N-(4-methylbenzyl)benzenesulfonamide: Lacks the chloro group, which can influence its chemical properties and reactivity.

4-chlorobenzenesulfonamide: Lacks both the 4-methylbenzyl group and the N-substitution, making it less complex and potentially less active in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-chloro-N-(4-methylbenzyl)benzenesulfonamide is a member of the sulfonamide class, which is notable for its diverse biological activities. Sulfonamides are primarily recognized for their antibacterial properties, but they also exhibit antifungal and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorinated aromatic ring and a methylbenzyl substituent. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group may influence the compound's electronic properties, potentially affecting its biological activity.

Antibacterial Activity

Sulfonamides have been widely studied for their antibacterial properties. In related compounds, significant antibacterial activity has been observed against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria at concentrations around 50 μg/mL, demonstrating substantial inhibition rates (up to 80%) compared to controls .

| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 4h | K. pneumoniae | 77.52 | 50 |

Anticancer Activity

Research indicates that sulfonamides can also exhibit anticancer properties. For example, derivatives similar to the compound have demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). In particular, some derivatives showed IC50 values as low as 1.52 μM, indicating potent activity against cancer cells while being less toxic to normal cells .

Case Study: Anti-Proliferative Effects

In a study evaluating various benzenesulfonamide derivatives, compounds with structural similarities to this compound were tested for their ability to induce apoptosis in breast cancer cells. One notable compound exhibited a significant increase in annexin V-FITC positive cells, suggesting enhanced apoptotic activity compared to untreated controls .

Antifungal Activity

While specific data on the antifungal activity of this compound is scarce, related sulfonamides have shown effectiveness against fungi such as Candida albicans. The mechanism is thought to involve interference with fungal folate synthesis pathways, similar to their antibacterial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.